molecular formula C13H14N2O3S B14790130 Methyl 2-cyano-3-(4-methoxyanilino)-3-methylsulfanylprop-2-enoate

Methyl 2-cyano-3-(4-methoxyanilino)-3-methylsulfanylprop-2-enoate

Cat. No.: B14790130
M. Wt: 278.33 g/mol
InChI Key: PGHNBMGEMHGQMM-UHFFFAOYSA-N
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Description

Methyl 2-cyano-3-(4-methoxyanilino)-3-methylsulfanylprop-2-enoate is an organic compound with a complex structure that includes a cyano group, a methoxyaniline moiety, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano-3-(4-methoxyanilino)-3-methylsulfanylprop-2-enoate typically involves the reaction of 4-methoxyaniline with a suitable cyano-containing precursor under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an ethanol solvent, followed by the addition of a methylsulfanyl group through a thiolation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3-(4-methoxyanilino)-3-methylsulfanylprop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxyaniline moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-cyano-3-(4-methoxyanilino)-3-methylsulfanylprop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-cyano-3-(4-methoxyanilino)-3-methylsulfanylprop-2-enoate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-cyano-3-{2-nitro-4-methoxyanilino}-3-oxo-1-propenyl)benzoate
  • 2-Cyano-3-(4-methoxyanilino)-2-butenamide
  • 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide

Uniqueness

Methyl 2-cyano-3-(4-methoxyanilino)-3-methylsulfanylprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-cyano-3-(4-methoxyanilino)-3-methylsulfanylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-17-10-6-4-9(5-7-10)15-12(19-3)11(8-14)13(16)18-2/h4-7,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHNBMGEMHGQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=C(C#N)C(=O)OC)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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